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Compound of Interest

Compound Name: 1,2-Dipiperidinoethane

Cat. No.: B1217083

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
Dipiperidinoethane, a diamine compound of interest in various chemical and pharmaceutical
research fields. This document presents available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized
for their acquisition.

Chemical Structure and Properties

e IUPAC Name: 1-(2-(piperidin-1-yl)ethyl)piperidine

Synonyms: 1,2-Bis(piperidino)ethane

CAS Number: 1932-04-3[1]

Molecular Formula: C12H24N2[1]

Molecular Weight: 196.34 g/mol [1]

Appearance: Liquid

Spectroscopic Data
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The following sections summarize the available spectroscopic data for 1,2-
Dipiperidinoethane. Due to the nature of publicly available information, some specific peak
assignments are based on predicted values and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy

The *H NMR spectrum of 1,2-Dipiperidinoethane is characterized by three main groups of
signals corresponding to the protons of the piperidine rings and the ethane bridge.

Chemical Shift

Multiplicity Integration Assignment
(ppm)
-N-CH2-CHz2-
~2.4 (predicted) t 4H L
(Piperidine a)
. -N-CH2-CH2-N-
~2.3 (predicted) S 4H :
(Ethane bridge)
. -CH2-CH2-CH2-CHz2-
~1.5 (predicted) m 12H

(Piperidine B, y)

13C NMR Spectroscopy

The 18C NMR spectrum shows four distinct signals corresponding to the different carbon
environments in the molecule.

Chemical Shift (ppm) Assignment

~56 (predicted) -N-CH2-CHz2- (Piperidine a)
~55 (predicted) -N-CH2-CH2-N- (Ethane bridge)
~26 (predicted) -CHz2-CH2-CHz2- (Piperidine )
~24 (predicted) -CH2-CH2-CHz2- (Piperidine vy)

Infrared (IR) Spectroscopy
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The IR spectrum of 1,2-Dipiperidinoethane exhibits characteristic absorptions for C-H and C-
N bonds.

Wavenumber (cm~?) Intensity Assignment

2930 - 2800 Strong C-H stretching (Aliphatic)
1450 - 1470 Medium CH: scissoring

1300 - 1000 Medium C-N stretching

Mass Spectrometry (MS)

The mass spectrum of 1,2-Dipiperidinoethane obtained by electron ionization shows a
characteristic fragmentation pattern.

m/z Relative Intensity Proposed Fragment lon
196 Low [M]* (Molecular lon)

99 High [CeH13N]*

98 Base Peak [CeH1z2N]*

55 Medium [CaH7]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

'H NMR Spectroscopy
¢ Instrument: Varian A-60 NMR Spectrometer.[1]

o Sample Preparation: The sample was prepared by dissolving a small amount of 1,2-
Dipiperidinoethane in a deuterated solvent, typically deuterochloroform (CDClIs), containing
tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: The *H NMR spectrum was acquired at room temperature. Standard
acquisition parameters for a 60 MHz spectrometer were used.

13C NMR Spectroscopy

Instrument: Varian CFT-20 NMR Spectrometer.[2]

Solvent: Chloroform-d (CDCls).[2]

Sample Preparation: The sample was prepared by dissolving a sufficient concentration of
1,2-Dipiperidinoethane in CDCls.

Data Acquisition: The 13C NMR spectrum was recorded with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a
thin film in a capillary cell.[1] A drop of the liquid is placed between two salt plates (e.g., NaCl
or KBr) to form a thin capillary film.

Data Acquisition: The IR spectrum was recorded over the standard mid-IR range (typically
4000-400 cm~1). A background spectrum of the empty salt plates was acquired and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

lonization Method: Electron lonization (El) at a standard energy of 70 eV.[3]

Sample Introduction: The sample was introduced via a gas chromatograph to separate it
from any impurities before entering the mass spectrometer.

Data Acquisition: The mass spectrometer scanned a typical mass range (e.g., m/z 40-500) to
detect the molecular ion and its fragment ions. The fragmentation pattern is a result of the
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high energy ionization process causing the molecule to break apart in a reproducible
manner.[3]

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Key Fragmentation Pathways in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Dipiperidinoethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217083#spectroscopic-data-of-1-2-
dipiperidinoethane-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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